4-Ethoxy-3-fluoropyridine hydrochloride
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Overview
Description
4-Ethoxy-3-fluoropyridine hydrochloride: is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both ethoxy and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ethanol in the presence of a base to introduce the ethoxy group . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 4-Ethoxy-3-fluoropyridine hydrochloride is used as a building block in organic synthesis. Its unique substituents make it valuable for constructing complex molecules and studying reaction mechanisms .
Biology and Medicine: In biological research, this compound can be used to develop fluorinated analogs of biologically active molecules. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications, including material science and catalysis .
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluoropyridine hydrochloride depends on its specific applicationFor example, in biological systems, the fluorine atom can enhance binding affinity to enzymes or receptors, while the ethoxy group can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
- 4-Ethoxy-2-fluoropyridine
- 3-Ethoxy-4-fluoropyridine
- 4-Methoxy-3-fluoropyridine
Comparison: Compared to these similar compounds, 4-Ethoxy-3-fluoropyridine hydrochloride has a unique combination of substituents that can influence its chemical reactivity and physical properties. For example, the position of the ethoxy and fluorine groups can affect the compound’s electronic distribution and steric hindrance, leading to differences in reaction outcomes and applications .
Biological Activity
4-Ethoxy-3-fluoropyridine hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and implications for therapeutic applications.
- Molecular Formula : C8H10FNO- HCl
- Molecular Weight : 191.63 g/mol
This compound features a pyridine ring with an ethoxy group at the 4-position and a fluorine atom at the 3-position, which significantly influences its biological properties.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). It has been shown to act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, enhancing calcium conductance when activated by agonists such as acetylcholine .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant modulation of α7 nAChRs. The compound enhances responses to acetylcholine and nicotine, indicating its potential as a positive allosteric modulator:
- EC50 Values : The effective concentration at which the compound achieves half of its maximum effect was determined to be approximately 0.22 µM for α7 nAChR modulation .
- Maximum Modulation : The maximum modulation observed was around 1200% at optimal concentrations .
In Vivo Studies
Preclinical studies have assessed the efficacy of this compound in animal models. For instance, administration of this compound has shown promising results in reducing nociceptive behaviors in models of inflammatory pain, suggesting its potential application in pain management .
Case Study 1: Antinociceptive Effects
In a study evaluating the antinociceptive effects of various compounds, this compound was tested in rat models. Results indicated a significant reduction in pain responses following administration, supporting its role as a potential therapeutic agent for pain relief .
Case Study 2: Cancer Research
Another investigation focused on the compound's effects on cancer cell lines. The compound demonstrated selective inhibition of certain cancer cell proliferation, leading to complete tumor stasis in xenograft models. This suggests that it may have applications in oncology as a targeted therapeutic agent .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other similar compounds:
Compound | EC50 (µM) | Maximum Modulation (%) | Primary Action |
---|---|---|---|
4-Ethoxy-3-fluoropyridine HCl | 0.22 | 1200 | Positive allosteric modulator |
BAY-390 | Varies | Significant | TRPA1 antagonist |
BMS-777607 | N/A | Complete tumor stasis | Met kinase inhibitor |
Properties
Molecular Formula |
C7H9ClFNO |
---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
4-ethoxy-3-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-2-10-7-3-4-9-5-6(7)8;/h3-5H,2H2,1H3;1H |
InChI Key |
QSOXZSUQGIUROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1)F.Cl |
Origin of Product |
United States |
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